4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

描述

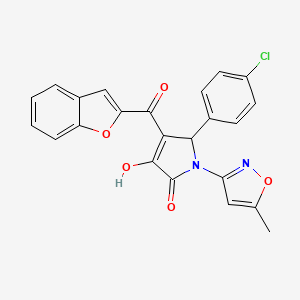

The compound 4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with:

- A 4-chlorophenyl ring at position 5, introducing lipophilicity and steric bulk.

- A hydroxyl group at position 3, enabling hydrogen bonding.

- A 5-methylisoxazole moiety at position 1, providing heterocyclic diversity and metabolic stability.

This structure is optimized for interactions with biological targets, particularly enzymes or receptors requiring both hydrophobic and polar contacts .

属性

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN2O5/c1-12-10-18(25-31-12)26-20(13-6-8-15(24)9-7-13)19(22(28)23(26)29)21(27)17-11-14-4-2-3-5-16(14)30-17/h2-11,20,28H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBZHSIFRFVTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C25H20ClN2O6

- Molecular Weight : 444.443 g/mol

- IUPAC Name : 3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-2H-pyrrol-5-one

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the target compound. The mechanism of action appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.

Case Study :

A study conducted on various benzofuran derivatives indicated that compounds with similar structural motifs exhibited significant cytotoxicity against leukemia cells, with IC50 values as low as 0.1 μM for some derivatives . The presence of halogen substituents on the benzofuran ring was found to enhance activity by facilitating interactions with cancer cell targets.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that benzofuran derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Research Findings :

In vitro assays demonstrated that certain benzofuran derivatives could significantly reduce the production of TNF-alpha and IL-6 in activated macrophages . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies have shown that benzofuran derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

Data Table: Antimicrobial Activity

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzofuran Derivative A | E. coli | 64 µg/mL |

| Benzofuran Derivative B | S. aureus | 128 µg/mL |

These findings underline the need for further exploration into the antimicrobial efficacy of the target compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of functional groups such as hydroxyl and halogens plays a critical role in enhancing its biological activities.

Key Findings :

- The hydroxyl group at position 3 is essential for modulating anticancer activity.

- Substituents at specific positions on the benzofuran ring significantly affect potency and selectivity against various cancer cell lines .

相似化合物的比较

Structural Analogues and Molecular Properties

The table below compares key structural features and properties of the target compound with analogs from literature:

Key Observations:

- Substituent Effects on Molecular Weight : Electron-withdrawing groups (e.g., trifluoromethyl in compound 31 ) increase molecular weight and lipophilicity.

- Aromatic vs.

- Heterocyclic Diversity : Thiadiazole (compound 10) and pyridinyl (compound 7) substituents introduce distinct electronic profiles, influencing solubility and target binding .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Compound 31’s trifluoromethyl group enhances metabolic stability but reduces aqueous solubility due to increased hydrophobicity .

- Hydrogen Bonding : The 3-hydroxyl group in the target compound and analogs (e.g., compound 28) is critical for binding to enzymes like kinases or phosphatases .

- Heterocyclic Moieties : The 5-methylisoxazole in the target compound may improve metabolic resistance compared to thiadiazole (compound 10) or pyridinyl (compound 7) groups .

Computational and Crystallographic Studies

- Noncovalent Interactions: The hydroxyl and carbonyl groups in the target compound participate in hydrogen bonding and van der Waals interactions, as visualized using methods from Johnson et al. .

- Crystallography : X-ray studies of analogs (e.g., compound 28 ) reveal planar pyrrol-2-one cores with substituents influencing crystal packing and stability.

Physicochemical and Toxicological Profiles

- Solubility : The 4-chlorophenyl group in the target compound and compound 28 reduces aqueous solubility compared to pyridinyl (compound 7) or hydroxyl-rich analogs .

- Toxicity : Chlorinated aromatics (e.g., 4-chlorophenyl) may raise toxicity concerns, whereas isoxazole and benzofuran groups are generally well-tolerated in drug-like molecules .

常见问题

Q. What synthetic strategies are recommended for constructing the benzofuran-isoxazole-pyrrolone scaffold in this compound?

The synthesis of complex heterocyclic systems like this compound typically involves multi-step condensation and cyclization reactions. For example:

- Benzofuran coupling : Use Suzuki-Miyaura or Friedel-Crafts acylation to attach the benzofuran moiety, as seen in analogous benzofuran-pyrazole hybrids .

- Isoxazole integration : Employ 3-amino-5-methylisoxazole in Biginelli-like cyclocondensation reactions, leveraging conditions similar to those in pyrimidoquinolinone syntheses (e.g., reflux with thioureas and aldehydes) .

- Pyrrolone formation : Optimize hydroxylation and lactamization steps under controlled pH (e.g., acetic acid reflux) to stabilize the 3-hydroxy-pyrrol-2-one core . Key variables : Solvent polarity, temperature, and catalyst selection critically influence intermediate stability and regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。